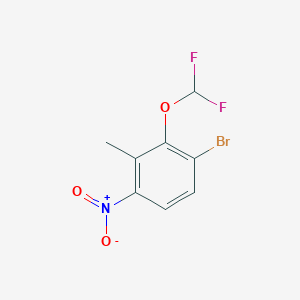

3-Bromo-2-difluoromethoxy-6-nitrotoluene

Descripción

Propiedades

IUPAC Name |

1-bromo-2-(difluoromethoxy)-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF2NO3/c1-4-6(12(13)14)3-2-5(9)7(4)15-8(10)11/h2-3,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEGLBTZTNGZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC(F)F)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation: Bromonitrotoluene Derivatives

A common precursor is 2-bromo-6-nitrotoluene or related bromonitroanilines. One patent describes the preparation of 3-bromo-2-fluoronitrobenzene via:

- Acetylation of o-bromoaniline with acetyl chloride under alkaline conditions to form N-(2-bromophenyl)acetamide.

- Nitration of this intermediate to obtain N-(2-bromo-6-nitrophenyl)acetamide.

- Hydrolysis to 2-bromo-6-nitroaniline.

- Fluorination via diazonium salt intermediates using aqueous fluoride sources (avoiding expensive KF or CsF), followed by decomposition and purification to yield 3-bromo-2-fluoronitrobenzene.

This method emphasizes inexpensive reagents, high conversion, and industrial scalability.

Introduction of Difluoromethoxy Group

Detailed Reaction Conditions and Parameters

Summary Table of Preparation Routes

Research Findings and Industrial Considerations

- The acetylation-nitration-hydrolysis-diazonium fluorination sequence offers a practical and economic route for producing bromofluoronitrobenzene intermediates, which can be further functionalized to difluoromethoxy derivatives.

- Avoidance of expensive fluorinating agents such as KF and CsF reduces cost and environmental impact.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by standard organic extraction and distillation ensure high product purity.

- The difluoromethoxy group introduction remains a challenging step requiring precise control of nucleophilic fluorination reagents and reaction conditions to avoid decomposition or undesired substitutions.

- Diazotization and bromination steps benefit from low temperature and choice of brominating agents (e.g., cuprous bromide) to achieve selective substitution without over-bromination.

Análisis De Reacciones Químicas

3-Bromo-2-difluoromethoxy-6-nitrotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. Common reagents include sodium methoxide, potassium tert-butoxide, and primary amines.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while reduction of the nitro group would yield an amino compound.

Aplicaciones Científicas De Investigación

3-Bromo-2-difluoromethoxy-6-nitrotoluene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme interactions and metabolic pathways. Its derivatives can act as enzyme inhibitors or activators.

Medicine: It has potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes.

Mecanismo De Acción

The mechanism of action of 3-Bromo-2-difluoromethoxy-6-nitrotoluene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, its derivatives may inhibit enzyme activity by binding to the active site or allosteric site, preventing substrate binding or catalysis. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparación Con Compuestos Similares

Structural and Substituent Analysis

Key structural analogs and their substituent positions are summarized below:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 3-Bromo-2-difluoromethoxy-6-nitrotoluene | Br (3), OCF₂ (2), NO₂ (6) | C₈H₅BrF₂NO₃ | ~269 |

| 2-Bromo-6-nitrotoluene | Br (2), NO₂ (6) | C₇H₆BrNO₂ | 216.03 |

| 3-Bromo-6-nitrotoluene | Br (3), NO₂ (6) | C₇H₆BrNO₂ | 216.03 |

| 2-Bromo-6-fluorotoluene | Br (2), F (6) | C₇H₆BrF | 189.03 |

Key Observations :

Physical and Chemical Properties

A comparative analysis of available

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|

| 2-Bromo-6-nitrotoluene | 38–40 | 143 | 1.615 |

| 2-Bromo-6-fluorotoluene | Not reported | Not reported | Not reported |

| 3-Bromo-6-nitrotoluene | Not reported | Not reported | Not reported |

Notes:

- The nitro group in 2-Bromo-6-nitrotoluene contributes to its higher density (1.615 g/cm³) compared to non-nitro analogs .

- The difluoromethoxy group in the target compound is expected to increase lipophilicity, which could enhance bioavailability in pharmaceutical applications .

Actividad Biológica

3-Bromo-2-difluoromethoxy-6-nitrotoluene is a nitroaromatic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and research findings, providing a comprehensive overview of its activity in various biological systems.

This compound is characterized by its yellow crystalline solid form. The compound can be synthesized through bromination of 2-difluoromethoxy-6-nitrotoluene using brominating agents like bromine or N-bromosuccinimide (NBS) in the presence of catalysts such as iron or aluminum chloride. The reaction typically occurs in organic solvents like dichloromethane or chloroform at temperatures ranging from 0 to 25°C.

The biological activity of this compound is primarily linked to its interactions with enzymes and receptors. Its derivatives may act as enzyme inhibitors or activators by binding to active or allosteric sites, thereby altering enzyme activity. This mechanism underlies its potential applications in drug discovery and development, particularly in targeting inflammatory pathways and microbial infections.

Biological Activity

Recent studies have highlighted the diverse biological activities associated with nitro compounds, including this compound:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties, making them potential candidates for treating bacterial infections.

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise as inhibitors of inflammatory mediators such as iNOS and COX-2, suggesting a role in managing inflammatory diseases .

- Anticancer Potential : The compound's structure suggests potential antitumor activity, which warrants further investigation into its efficacy against various cancer cell lines.

Study on Antimicrobial Properties

A study conducted on the antimicrobial efficacy of nitro compounds demonstrated that derivatives of this compound inhibited the growth of several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant antibacterial activity compared to standard antibiotics.

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 15 | E. coli |

| Control Antibiotic | 10 | E. coli |

Study on Anti-inflammatory Activity

An investigation into the anti-inflammatory properties revealed that the compound inhibited the production of pro-inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in IL-1β and TNF-α levels.

| Concentration (μM) | IL-1β Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 30 | 25 |

| 50 | 60 | 55 |

Applications in Drug Development

Given its biological activities, this compound has potential applications in various fields:

- Pharmaceuticals : As a lead compound for developing new anti-inflammatory and antimicrobial drugs.

- Agriculture : Potential use in developing agrochemicals due to its biochemical properties.

- Material Science : Application in synthesizing specialty chemicals and dyes due to its unique chemical structure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-Bromo-2-difluoromethoxy-6-nitrotoluene, and how can purity be optimized?

- Methodology : Bromination of precursor nitroaromatic compounds (e.g., 2-difluoromethoxy-6-nitrotoluene) using agents like N-bromosuccinimide (NBS) in acidic media (e.g., trifluoroacetic acid/sulfuric acid) is common. For purity >95%, fractional crystallization or column chromatography is recommended. Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.5 equivalents of NBS) to minimize di-substituted byproducts .

- Key Parameters : Temperature (20–25°C), reaction time (16–24 h), and acid concentration influence regioselectivity. Post-reaction quenching with ice-water improves yield .

Q. How can structural confirmation of this compound be achieved?

- Analytical Workflow :

- NMR : Use H and C NMR to confirm substitution patterns. Fluorine coupling in F NMR distinguishes difluoromethoxy groups from other halogens.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected: ~294 g/mol).

- XRD : Single-crystal X-ray diffraction resolves spatial arrangement if crystalline derivatives are available .

Q. What safety protocols are critical when handling this compound?

- Hazards : Potential irritant (skin/eyes) and thermal instability due to nitro groups.

- Mitigation : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with reducing agents. Store at 2–8°C in airtight, light-resistant containers. Refer to SDS guidelines for bromonitroaromatics (e.g., 3-Bromo-2-nitrotoluene SDS ).

Advanced Research Questions

Q. How do electronic effects of the difluoromethoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The difluoromethoxy group (-OCFH) is electron-withdrawing, activating the aromatic ring toward nucleophilic substitution at the bromine site. Computational studies (DFT) predict enhanced electrophilicity at C3 due to meta-directing effects of the nitro group. Use Pd-catalyzed Suzuki-Miyaura couplings with arylboronic acids for biaryl synthesis .

- Experimental Design : Screen ligands (e.g., SPhos, XPhos) and bases (KCO, CsF) to optimize yields. Monitor by F NMR for fluoride displacement byproducts .

Q. What strategies resolve contradictions in biological activity data for halogenated nitroaromatics?

- Case Study : Analogues like 2-(3-Bromo-6-chloro-2-fluorophenyl)-1,3-dioxolane show variable pharmacological profiles due to halogen positioning. For this compound:

- Perform dose-response assays (e.g., IC in cancer cell lines) with controls for nitroreductase-mediated toxicity.

- Compare logP values (via HPLC) to assess membrane permeability vs. analogues .

Q. How can computational modeling predict substituent effects on photostability?

- Approach : Use TD-DFT to simulate UV-Vis spectra and identify excited-state decay pathways. The nitro group’s n→π* transitions may accelerate degradation. Introduce electron-donating substituents (e.g., -OCH) at C4 to test stabilization effects. Validate with accelerated light-stress testing (ICH Q1B) .

Key Research Gaps

- Synthetic Scalability : Limited data on continuous-flow synthesis for large-scale production.

- Toxicokinetics : In vivo metabolite profiling (e.g., CYP450 interactions) remains unexplored.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.